2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
Overview
Description
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine, or 2-BMP, is an organic compound of the pyridine family. It is a derivative of imidazopyridine, which is a heterocyclic aromatic organic compound made up of a five-membered ring with two nitrogen atoms. It is a colorless, crystalline solid that is soluble in polar solvents such as ethanol and water. 2-BMP has several properties that make it useful in scientific research, including its ability to act as a Lewis acid and its low toxicity.
Scientific Research Applications
Non-Invasive Imaging of Amyloid Plaques
This compound has been used in the development of improved imaging agents for β-amyloid (Aβ) in Alzheimer’s disease (AD). The results from binding experiments in vitro, together with biodistribution studies, autoradiography and in vivo stability studies demonstrated that radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine is promising for preclinical and clinical imaging of Aβ .
Optoelectronic Properties
Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties. The optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
Coupling Reactions of Aryl Chlorides
The compound has been used in coupling reactions of aryl chlorides containing hydroxymethyl .
Raw Material in Pharmaceuticals, Agrochemicals and Dyestuff
2-(4-Bromophenyl)imidazo pyridine is an important raw material and intermediate used in pharmaceuticals, agrochemicals and dyestuff .
Synthesis of Biologically Active Pyridine Derivatives
A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .
properties
IUPAC Name |
2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJMVAOCLIFBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235589 | |
Record name | 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
CAS RN |
888-61-9 | |
Record name | 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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